
Beta-Amyloid (7-22)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Amyloid (7-22) is a useful research compound. Molecular weight is 1906.1. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (7-22) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (7-22) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Understanding Beta-Amyloid (7-22)
Beta-Amyloid (7-22) is a peptide that plays a crucial role in the formation of amyloid plaques, which are characteristic of Alzheimer's disease. The accumulation of these plaques is believed to contribute to neurodegeneration and cognitive decline associated with AD. Research indicates that different fragments of amyloid-beta, including Aβ(7-22), may exhibit distinct biological activities that influence their role in disease processes.
2.1. Diagnostic Biomarkers
Recent studies have identified Aβ(7-22) as a potential biomarker for early diagnosis of Alzheimer's disease. Elevated levels of specific Aβ peptides in cerebrospinal fluid (CSF) and plasma have been correlated with AD progression. For instance, the ratio of Aβ(42) to Aβ(40) is often utilized in clinical settings to assess amyloid burden in patients .
Biomarker | Significance |
---|---|
Aβ(42)/Aβ(40) Ratio | Indicates amyloid plaque presence |
Soluble Aβ Levels | Correlates with cognitive decline |
2.2. Therapeutic Development
Beta-Amyloid (7-22) has been targeted in various therapeutic approaches aimed at reducing amyloid burden in the brain. Monoclonal antibodies such as aducanumab and lecanemab target aggregated forms of Aβ, including Aβ(7-22), demonstrating efficacy in reducing plaque levels and potentially slowing cognitive decline .
Case Study: Lecanemab
- Objective : Evaluate efficacy in early-stage AD patients.
- Findings : Significant reduction in amyloid plaques and moderate cognitive improvement after 18 months of treatment.
3.1. Neurotoxicity vs. Neuroprotection
While beta-amyloid is primarily associated with neurotoxicity, emerging evidence suggests that certain fragments may also possess neuroprotective properties under specific conditions. For example, low concentrations of Aβ have been shown to promote neurogenesis and synaptic plasticity . This duality complicates the interpretation of beta-amyloid's role in AD.
3.2. Aggregation Dynamics
The aggregation properties of beta-amyloid peptides, including Aβ(7-22), are critical for understanding their pathological roles. Studies indicate that Aβ(7-22) can form oligomers that are toxic to neurons, contributing to synaptic dysfunction .
4.1. Research Gaps
Despite advancements, significant gaps remain in understanding the precise role of beta-amyloid (7-22) in AD pathology:
- The exact mechanisms by which different Aβ fragments contribute to neurodegeneration.
- The potential for developing targeted therapies that selectively modulate the effects of specific Aβ species.
4.2. Clinical Implications
Ongoing clinical trials are crucial for validating the therapeutic potential of targeting beta-amyloid (7-22). The success or failure of these trials will significantly influence future research directions and treatment paradigms for Alzheimer's disease.
特性
分子量 |
1906.1 |
---|---|
配列 |
DSGYEVHHQKLVFFAE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。